molecular formula C18H22ClN3O4S2 B3010645 2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215577-94-8

2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B3010645
CAS RN: 1215577-94-8
M. Wt: 443.96
InChI Key: VMRLVRDYZNMVBJ-UHFFFAOYSA-N
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Description

The compound "2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and synthesis of similar compounds.

Synthesis Analysis

The synthesis of related thienopyridine compounds involves multi-step reactions starting from basic building blocks such as pyridine derivatives and aldehydes. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is achieved by reacting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This suggests that the synthesis of the compound may also involve similar starting materials and condensation reactions.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by intramolecular hydrogen bonding, as seen in the crystal structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . Such hydrogen bonding is crucial for the stability of the molecule and can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thienopyridine compounds can undergo various chemical reactions, including oxidation and substitution. For example, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves N-oxidation, one-pot synthesis with methylation, oxidation with hydrogen peroxide, and chlorination . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be inferred from their molecular structure and substituents. Schiff base compounds derived from thienopyridines exhibit specific spectroscopic features in FTIR, 1H, and 13C NMR, which can be used to characterize similar compounds . Additionally, the presence of sulfonyl groups, as seen in the title compound, can increase the compound's polarity and potentially its solubility in aqueous media, which is important for biological applications.

Scientific Research Applications

Synthetic Applications and Methodologies

  • Synthesis of Pyridinethiones and Related Compounds : This chemical is utilized in synthesizing pyridinethiones and related compounds. For example, Paniagua et al. (2010) demonstrated the synthesis of 2-pyridinethiones from 1,2,3-triarylpropenones, which could be further processed into various derivatives like thieno[2,3-b]pyridines (Paniagua et al., 2010).

  • Development of Novel Pyrido-Thieno-Pyrimidines : Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, highlighting the versatility of thieno[2,3-b]pyridine derivatives in creating complex fused systems (Bakhite et al., 2005).

Pharmacological and Biological Applications

  • Antimicrobial Activity : Some derivatives of thieno[2,3-b]pyridine exhibit notable antimicrobial activities. For instance, Bakhite et al. (2004) synthesized tetrahydropyridothienopyrimidinone derivatives with significant in vitro antimicrobial properties (Bakhite et al., 2004).

  • Potential Anti-inflammatory Agents : Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, as part of research into potential anti-inflammatory agents (Moloney, 2001).

Other Applications

  • Green Chemistry Synthesis : Gilbile et al. (2017) focused on the green metric evaluation in the synthesis of related compounds, emphasizing environmental-friendly practices in chemical synthesis (Gilbile et al., 2017).

  • Development of Antipsychotic Agents : Norman et al. (1996) explored the synthesis and evaluation of heterocyclic carboxamides, including thieno[3,2-c]pyridine derivatives, as potential antipsychotic agents (Norman et al., 1996).

  • Anticonvulsant Activities : Ohkubo et al. (1996) studied novel tetrahydrothieno[3,2-c]pyridines for their anticonvulsant activities, demonstrating the compound's potential in neurological applications (Ohkubo et al., 1996).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The carboxamide moiety in similar compounds has been found to form hydrogen bonds with various enzymes and proteins, often resulting in the inhibition of their activity .

properties

IUPAC Name

2-[(3-ethylsulfonylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2.ClH/c1-3-27(24,25)12-6-4-5-11(9-12)17(23)20-18-15(16(19)22)13-7-8-21(2)10-14(13)26-18;/h4-6,9H,3,7-8,10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLVRDYZNMVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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